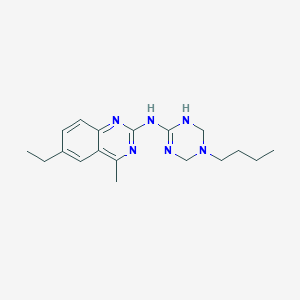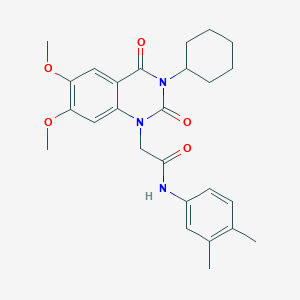![molecular formula C20H13N3O3S B11184634 N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B11184634.png)
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2H-1,3-BENZODIOXOL-5-YL)-1,3,4-THIADIAZOL-2-YL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that features a unique combination of benzodioxole, thiadiazole, and naphthalene moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2H-1,3-BENZODIOXOL-5-YL)-1,3,4-THIADIAZOL-2-YL]NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized via a Pd-catalyzed C-N cross-coupling reaction.
Coupling with Naphthalene Carboxamide: The final step involves coupling the benzodioxole-thiadiazole intermediate with naphthalene-1-carboxamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2H-1,3-BENZODIOXOL-5-YL)-1,3,4-THIADIAZOL-2-YL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[5-(2H-1,3-BENZODIOXOL-5-YL)-1,3,4-THIADIAZOL-2-YL]NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly in targeting glucose-starved tumor cells.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: The compound can be used to study various biological pathways and molecular interactions due to its complex structure.
Mechanism of Action
The mechanism of action of N-[5-(2H-1,3-BENZODIOXOL-5-YL)-1,3,4-THIADIAZOL-2-YL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1,3-BENZODIOXOL-5-YL)-1-((SEC-BUTYLAMINO)CARBONYL)VINYL)BENZAMIDE
- 1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL
- N-(2H-1,3-BENZODIOXOL-5-YL)-4-{THIENO[3,2-D]PYRIMIDIN-4-YL}PIPERAZINE-1-CARBOXAMIDE
Uniqueness
N-[5-(2H-1,3-BENZODIOXOL-5-YL)-1,3,4-THIADIAZOL-2-YL]NAPHTHALENE-1-CARBOXAMIDE is unique due to its combination of benzodioxole, thiadiazole, and naphthalene moieties, which confer distinct chemical and biological properties. Its ability to target mitochondrial function in glucose-starved tumor cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H13N3O3S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H13N3O3S/c24-18(15-7-3-5-12-4-1-2-6-14(12)15)21-20-23-22-19(27-20)13-8-9-16-17(10-13)26-11-25-16/h1-10H,11H2,(H,21,23,24) |
InChI Key |
BWEJWJOZCCEABV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B11184556.png)

![2-[(4-chlorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one](/img/structure/B11184575.png)
![2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11184579.png)
![N'-acetyl-3,4-dimethoxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11184597.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B11184604.png)
![2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11184608.png)
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11184609.png)
![4-amino-7-(4-ethoxyphenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11184617.png)
![[3-(Benzyloxy)-2-hydroxypropyl][(5-methylfuran-2-yl)methyl](propan-2-yl)amine](/img/structure/B11184625.png)

![N-benzyl-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11184645.png)
![4-[(1-Acetylpiperidin-4-yl)methyl]benzoic acid](/img/structure/B11184653.png)
![7-(3,4-dichlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11184665.png)
